Cas no 5651-14-9 (naphthalene-2-carboximidamide)

Naphthalene-2-carboximidamide is a versatile organic compound characterized by its naphthalene backbone and carboximidamide functional group. This structure imparts reactivity useful in synthetic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds, pharmaceuticals, and agrochemicals. Its aromatic system enhances stability, while the carboximidamide group offers sites for further functionalization, enabling applications in ligand design and coordination chemistry. The compound’s well-defined properties, including solubility in common organic solvents and moderate reactivity, make it a practical choice for research and industrial processes requiring precise molecular modifications. Its utility in medicinal chemistry is also noted, particularly in the development of bioactive molecules.
naphthalene-2-carboximidamide structure
naphthalene-2-carboximidamide structure
商品名:naphthalene-2-carboximidamide
CAS番号:5651-14-9
MF:C11H10N2
メガワット:170.2105
MDL:MFCD05663337
CID:374707
PubChem ID:193409

naphthalene-2-carboximidamide 化学的及び物理的性質

名前と識別子

    • 2-Naphthalenecarboximidamide
    • Naphthalene-2-Carboxamidine
    • NAPHTHALENE-2-CARBOXAMIDINE HOAC
    • naphthalene-2-carboximidamide
    • [2]Naphthamidin
    • [2]naphthamidine
    • 2-Naphthimidamide
    • naphthalene-2-carboximidic acid amide
    • 2UP
    • 2-naphthamidine
    • AT29325
    • Z381356458
    • URXJHZXEUUFNKM-UHFFFAOYSA-N
    • CHEMBL105171
    • FT-0763708
    • uPa_6
    • beta-Naphthamidine
    • Q27453295
    • SCHEMBL3370031
    • EN300-215001
    • 5651-14-9
    • AKOS009312986
    • DTXSID40205052
    • BDBM50138663
    • DTXCID40127543
    • DA-04828
    • MDL: MFCD05663337
    • インチ: InChI=1S/C11H10N2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,(H3,12,13)
    • InChIKey: URXJHZXEUUFNKM-UHFFFAOYSA-N
    • ほほえんだ: C1=CC=C2C=C(C=CC2=C1)C(=N)N

計算された属性

  • せいみつぶんしりょう: 170.08400
  • どういたいしつりょう: 170.084398327g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 200
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 49.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.7

じっけんとくせい

  • 密度みつど: 1.2±0.1 g/cm3
  • ふってん: 328.5±25.0 °C at 760 mmHg
  • フラッシュポイント: 152.4±23.2 °C
  • PSA: 49.87000
  • LogP: 2.92390
  • じょうきあつ: 0.0±0.7 mmHg at 25°C

naphthalene-2-carboximidamide セキュリティ情報

naphthalene-2-carboximidamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-215001-2.5g
naphthalene-2-carboximidamide
5651-14-9 95.0%
2.5g
$369.0 2025-03-21
Enamine
EN300-215001-10g
naphthalene-2-carboximidamide
5651-14-9 95%
10g
$1778.0 2023-09-16
1PlusChem
1P00E9T1-5g
NAPHTHALENE-2-CARBOXAMIDINE
5651-14-9 95%
5g
$831.00 2025-02-26
1PlusChem
1P00E9T1-10g
NAPHTHALENE-2-CARBOXAMIDINE
5651-14-9 95%
10g
$2260.00 2023-12-16
1PlusChem
1P00E9T1-100mg
NAPHTHALENE-2-CARBOXAMIDINE
5651-14-9 95%
100mg
$161.00 2025-03-13
1PlusChem
1P00E9T1-500mg
NAPHTHALENE-2-CARBOXAMIDINE
5651-14-9 95%
500mg
$255.00 2025-02-26
1PlusChem
1P00E9T1-50mg
NAPHTHALENE-2-CARBOXAMIDINE
5651-14-9 95%
50mg
$120.00 2025-03-13
A2B Chem LLC
AG65093-100mg
Naphthalene-2-carboxamidine
5651-14-9 94%
100mg
$154.00 2024-04-19
A2B Chem LLC
AG65093-5g
Naphthalene-2-carboxamidine
5651-14-9 94%
5g
$1298.00 2024-04-19
A2B Chem LLC
AG65093-2.5g
Naphthalene-2-carboxamidine
5651-14-9 94%
2.5g
$888.00 2024-04-19

naphthalene-2-carboximidamide 関連文献

naphthalene-2-carboximidamideに関する追加情報

Naphthalene-2-Carboximidamide (CAS No. 5651-14-9): A Comprehensive Overview

Naphthalene-2-carboximidamide, also known by its CAS registry number 5651-14-9, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, with the molecular formula C₁₂H₈N₂O, is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. The presence of the carboximidamide group at the 2-position of the naphthalene ring introduces unique chemical properties that make it a valuable molecule for various applications.

Recent studies have highlighted the potential of naphthalene-2-carboximidamide in drug design and development. The compound's structure allows for versatile functionalization, enabling researchers to explore its role as a scaffold for bioactive molecules. For instance, investigations into its ability to act as a ligand in metalloenzyme inhibition have shown promising results, suggesting its potential in therapeutic interventions.

The synthesis of naphthalene-2-carboximidamide has been optimized through various methodologies, including nucleophilic substitution and condensation reactions. These advancements have not only improved the yield but also reduced the environmental footprint of its production process. Such innovations align with the growing demand for sustainable chemical manufacturing practices.

In terms of physical properties, naphthalene-2-carboximidamide exhibits a melting point of approximately 230°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its thermal stability makes it suitable for high-temperature applications, particularly in polymer chemistry where it can serve as an additive to enhance material durability.

Recent research has also delved into the electronic properties of naphthalene-2-carboximidamide, revealing its potential as a component in organic electronics. Studies have demonstrated that the compound can act as an electron acceptor in donor-acceptor systems, making it a candidate for use in organic photovoltaic devices. This application underscores its importance in the rapidly evolving field of renewable energy technologies.

The biological activity of naphthalene-2-carboximidamide has been a focal point of investigation, particularly in the context of anticancer drug discovery. Preclinical studies have shown that it exhibits selective cytotoxicity against certain cancer cell lines, suggesting a potential role in chemotherapy. Additionally, its ability to modulate key signaling pathways involved in cell proliferation and apoptosis further highlights its therapeutic potential.

From an environmental perspective, understanding the fate and transport of naphthalene-2-carboximidamide in natural systems is crucial for assessing its ecological impact. Research indicates that it undergoes slow degradation under aerobic conditions, which raises concerns about its persistence in aquatic environments. However, ongoing studies aim to develop bioremediation strategies to mitigate these effects.

In conclusion, naphthalene-2-carboximidamide (CAS No. 5651-14-9) stands out as a multifaceted compound with applications spanning drug discovery, materials science, and renewable energy. Its unique chemical properties and versatile functionality continue to drive innovative research across diverse disciplines. As advancements in synthetic methods and application development progress, this compound is poised to play an increasingly significant role in both academic and industrial settings.

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